5,5'-(1,4-Phenylene)bis(pyridin-2-amine)
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[4-(6-aminopyridin-3-yl)phenyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c17-15-7-5-13(9-19-15)11-1-2-12(4-3-11)14-6-8-16(18)20-10-14/h1-10H,(H2,17,19)(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJLADLAGZRRNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)N)C3=CN=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathway Design for 5,5 1,4 Phenylene Bis Pyridin 2 Amine
Retrosynthetic Analysis of the Target Molecular Architecture
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5,5'-(1,4-phenylene)bis(pyridin-2-amine), the most logical disconnection is at the two C-N bonds linking the central phenylene ring to the two pyridin-2-amine moieties. This approach simplifies the complex structure into two key building blocks: a derivative of pyridin-2-amine and a derivative of the 1,4-phenylene core.
This disconnection strategy suggests a convergent synthesis, where the two key fragments are prepared separately and then coupled in a final step. The forward synthesis would therefore involve the reaction of a suitably functionalized pyridin-2-amine with a functionalized 1,4-phenylene precursor. The choice of functional groups on these precursors is critical for the success of the coupling reaction.
Precursor Synthesis and Advanced Functionalization Strategies
The successful synthesis of the target molecule hinges on the efficient preparation of its constituent building blocks. This section details the synthesis of the key pyridin-2-amine and 1,4-phenylene core precursors.
A crucial precursor for the synthesis is a 5-halopyridin-2-amine, such as 2-amino-5-bromopyridine (B118841) or 2-amino-5-chloropyridine (B124133). These compounds can be synthesized from 2-aminopyridine (B139424) through electrophilic halogenation.
For instance, 2-amino-5-chloropyridine can be prepared by chlorinating 2-aminopyridine in a strongly acidic medium. This method promotes selective monochlorination at the 5-position, minimizing the formation of dichlorinated byproducts. google.com
| Starting Material | Reagent | Solvent/Medium | Key Conditions | Product | Yield |
|---|---|---|---|---|---|
| 2-Aminopyridine | Chlorinating Agent | Strongly Acidic Medium | Efficient protonation of 2-aminopyridine | 2-Amino-5-chloropyridine | ~70% |
Another important building block, 2-amino-5-bromopyridine, can be synthesized by the direct bromination of 2-aminopyridine.
The central 1,4-phenylene core can be derived from precursors like 1,4-phenylenediamine or a 1,4-dihalobenzene. The choice of precursor depends on the chosen C-N coupling strategy.
1,4-Dichlorobenzene can be produced by the chlorination of benzene (B151609) using a ferric chloride catalyst. sciencemadness.org It can also be synthesized from p-phenylenediamine (B122844) through a diazotization reaction followed by treatment with copper(I) chloride. prepchem.com
| Starting Material | Reagents | Key Reaction | Product |
|---|---|---|---|
| Benzene | Cl2, FeCl3 | Electrophilic Aromatic Chlorination | 1,4-Dichlorobenzene |
| p-Phenylenediamine hydrochloride | 1. NaNO2, H2SO4 2. CuCl | Sandmeyer Reaction | 1,4-Dichlorobenzene |
Carbon-Nitrogen (C-N) Coupling Approaches for Bis-Pyridyl Amine Linkage Formation
The formation of the C-N bonds between the pyridyl and phenyl rings is the cornerstone of this synthesis. Transition metal-catalyzed reactions are generally the most effective methods for this transformation.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of complex molecules like 5,5'-(1,4-phenylene)bis(pyridin-2-amine). wikipedia.org
The reaction typically involves an aryl halide or triflate, an amine, a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.comorganic-chemistry.org The catalytic cycle proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired C-N bond and regenerate the palladium(0) catalyst. libretexts.orgjk-sci.com
For the synthesis of the target molecule, a double Buchwald-Hartwig amination could be envisioned between two equivalents of a 5-halopyridin-2-amine and one equivalent of 1,4-phenylenediamine, or between one equivalent of a 1,4-dihalobenzene and two equivalents of pyridin-2-amine.
| Component | Examples | Function |
|---|---|---|
| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Source of the active Pd(0) catalyst |
| Ligand | BINAP, DPPF, XANTPHOS | Stabilizes the palladium catalyst and facilitates the reaction steps |
| Base | NaOt-Bu, K2CO3, Cs2CO3 | Deprotonates the amine to form the active nucleophile |
| Solvent | Toluene (B28343), Dioxane, THF | Provides a suitable reaction medium |
Direct nucleophilic aromatic substitution (SNAr) can also be a method for forming C-N bonds. youtube.com In this type of reaction, a nucleophile attacks an aromatic ring that is activated by electron-withdrawing groups, leading to the displacement of a leaving group. nih.gov
For pyridines, the electron-deficient nature of the ring makes them susceptible to nucleophilic attack, particularly at the 2- and 4-positions. youtube.com Therefore, a 2-halopyridine can react directly with an amine to form a 2-aminopyridine derivative. scribd.com However, these reactions often require harsh conditions, such as high temperatures, and may have limited substrate scope compared to palladium-catalyzed methods. researchgate.net The synthesis of 2-aminopyridines via the substitution of a 2-halopyridine by an amine can be facilitated by high temperatures or transition metal catalysis. nih.gov
While theoretically possible for the synthesis of 5,5'-(1,4-phenylene)bis(pyridin-2-amine), a direct double SNAr reaction would likely be less efficient and require more forcing conditions than the Buchwald-Hartwig amination.
Exploration of Novel Coupling Reactions
The construction of the core C-C and C-N bonds in 5,5'-(1,4-phenylene)bis(pyridin-2-amine) is amenable to several modern catalytic cross-coupling reactions. Palladium-catalyzed reactions, in particular, offer versatile and efficient methods for forging the necessary linkages between the aromatic and heterocyclic components.
Suzuki-Miyaura Coupling: A primary strategy involves the Suzuki-Miyaura cross-coupling reaction. This approach can be envisioned in two ways:
Coupling of 1,4-phenylenediboronic acid with a halogenated 2-aminopyridine derivative (e.g., 5-bromo-pyridin-2-amine).
Coupling of a boronic acid derivative of 2-aminopyridine (e.g., (2-aminopyridin-5-yl)boronic acid) with a 1,4-dihalobenzene, such as 1,4-dibromobenzene.
The success of this reaction often depends on the catalyst system. For instance, studies on similar structures have shown that palladium complexes with specific phosphine ligands, such as Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and ligands like XPhos, are effective. nih.gov The choice of base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and solvent system (e.g., toluene/ethanol/water mixtures) is critical for achieving high efficacy. researchgate.net
Buchwald-Hartwig Amination: While less direct for the primary C-C bond formation of the phenylene-pyridine linkage, the Buchwald-Hartwig amination is a key reaction for introducing the amine group onto the pyridine (B92270) ring if a precursor like 5,5'-(1,4-phenylene)bis(2-chloropyridine) is synthesized first. However, a more direct application would be in the synthesis of derivatives where the amine is secondary or tertiary. For the synthesis of related 2-aryl-pyrrolopyridin-4-amines, Buchwald-Hartwig amination has been successfully employed after an initial Suzuki coupling, indicating its utility in constructing complex C-N bonds in this class of compounds. nih.gov
Other Condensation Reactions: Classical pyridine syntheses, such as the Hantzsch reaction, which involves the condensation of a β-ketoester with an aldehyde and ammonia, are fundamental for creating the pyridine ring itself. beilstein-journals.org While not a coupling reaction for the final assembly, these methods are crucial for preparing substituted pyridine precursors that can then be used in subsequent cross-coupling steps to build the final target molecule. beilstein-journals.orgnih.gov
Optimization of Reaction Conditions and Yields for 5,5'-(1,4-Phenylene)bis(pyridin-2-amine) Synthesis
Achieving optimal yields and purity for the synthesis of 5,5'-(1,4-phenylene)bis(pyridin-2-amine) requires systematic optimization of various reaction parameters. The choice of catalyst, ligand, base, solvent, temperature, and reaction time can significantly influence the outcome of cross-coupling reactions.
A hypothetical optimization study for a Suzuki-Miyaura coupling between 1,4-phenylenediboronic acid and 5-bromo-pyridin-2-amine could involve screening different palladium catalysts and ligands. The goal is to maximize the yield of the desired bis-coupled product while minimizing side reactions like mono-coupling or reductive dehalogenation.
Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/H₂O | 100 | 65 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 3 | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ | Toluene | 110 | 92 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 80 | 78 |
| 5 | Pd₂(dba)₃ (2) | XPhos (5) | K₃PO₄ | Toluene | 90 | 88 |
As illustrated in the hypothetical data, catalyst systems like Pd₂(dba)₃ with bulky electron-rich phosphine ligands such as XPhos, combined with a strong base like K₃PO₄ in an anhydrous solvent like toluene at elevated temperatures, often provide superior yields. nih.gov Lowering the temperature may reduce the formation of byproducts but can also lead to incomplete conversion. nih.gov The screening of various conditions is essential to identify the optimal balance for maximizing product formation. beilstein-journals.org
Synthetic Routes for Analogues and Derivatives with Modified Substitution Patterns
The synthesis of analogues and derivatives of 5,5'-(1,4-phenylene)bis(pyridin-2-amine) allows for the exploration of structure-activity relationships for various applications. Modifications can be introduced on the central phenylene linker, the pyridine rings, or the amino groups.
Modification of the Phenylene Linker: The central 1,4-phenylene unit can be replaced with other aromatic or heterocyclic linkers. A comprehensive review highlights the synthesis of numerous 1,4-phenylene bridged bis-heterocyclic compounds. researchgate.net For example, using terephthalaldehyde (B141574) as a starting material, one can synthesize a wide array of bis-heterocycles linked by the phenylene core. researchgate.net Analogously, starting with different aromatic dialdehydes or dihalides would yield derivatives with modified linkers. For instance, the Hantzsch or Biginelli reactions using 4,4'-(piperazine-1,4-diyl)dibenzaldehyde (B175089) can produce complex bis-heterocyclic structures linked by a diphenylpiperazine core, demonstrating a strategy for creating analogues with significantly different central scaffolds. acs.org
Substitution on the Pyridine Rings: Introducing substituents onto the pyridine rings can be achieved by starting with appropriately functionalized pyridine precursors. For example, using a substituted 2-aminobenzophenone (B122507) in a Friedlander condensation can lead to quinoline-based precursors, which can then be further elaborated. mdpi.com Similarly, multi-component reactions offer a pathway to highly substituted pyridines that can be incorporated into the final structure. nih.govresearchgate.net
Derivatization of the Amino Group: The primary amino groups are reactive sites for further functionalization. They can undergo acylation, alkylation, or be converted into other functional groups. For instance, the synthesis of 1,3-oxazepine derivatives has been reported starting from 4-aminoaniline, which is first converted to a bis(diazo) compound and then condensed with aromatic amines to form Schiff bases that are subsequently cyclized. researchgate.net This illustrates a pathway where the amine functionality is transformed to create more complex heterocyclic systems.
Spectroscopic Data for 5,5'-(1,4-Phenylene)bis(pyridin-2-amine) Currently Unavailable in Publicly Accessible Scientific Literature
Despite a comprehensive search of scientific databases and online resources, detailed experimental spectroscopic data for the chemical compound 5,5'-(1,4-Phenylene)bis(pyridin-2-amine) is not publicly available at this time. As a result, a complete analysis and structural elucidation based on high-resolution Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy, as requested, cannot be provided.
The generation of a scientifically accurate article detailing the ¹H NMR, ¹³C NMR, 2D NMR, Fourier-Transform Infrared (FTIR), and Raman spectroscopic analysis of this specific compound is contingent upon the availability of primary experimental data. Such data is essential for the interpretation of molecular connectivity, structure confirmation, and the identification of functional groups.
While spectroscopic data for related pyridine and phenylene-containing compounds exists, extrapolation of this information to definitively characterize 5,5'-(1,4-Phenylene)bis(pyridin-2-amine) would be speculative and would not meet the standards of scientific accuracy. The precise chemical shifts in NMR spectroscopy and the specific vibrational frequencies in FTIR and Raman spectroscopy are unique to the exact molecular structure of a compound.
Therefore, the subsections outlined for the article, including detailed analyses of ¹H and ¹³C NMR spectra, advanced 2D NMR techniques, FTIR analysis, and Raman spectroscopy applications for 5,5'-(1,4-Phenylene)bis(pyridin-2-amine), cannot be populated with factual research findings.
Further research and publication of the spectroscopic characterization of 5,5'-(1,4-Phenylene)bis(pyridin-2-amine) in peer-reviewed scientific literature would be required to enable the creation of the detailed article as requested.
Advanced Spectroscopic and Structural Elucidation of 5,5 1,4 Phenylene Bis Pyridin 2 Amine
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the unambiguous confirmation of the molecular formula. For 5,5'-(1,4-Phenylene)bis(pyridin-2-amine), with a chemical formula of C₁₆H₁₄N₄, the expected exact mass can be calculated and compared against the experimentally determined value of its protonated molecule, [M+H]⁺.
In addition to molecular formula confirmation, mass spectrometry provides critical insights into the compound's structure through fragmentation analysis. Using techniques such as tandem mass spectrometry (MS/MS), the molecular ion is subjected to collision-induced dissociation, breaking it into smaller, characteristic fragments. The resulting fragmentation pattern serves as a molecular fingerprint. While specific experimental fragmentation data for 5,5'-(1,4-Phenylene)bis(pyridin-2-amine) is not detailed in the available literature, a plausible fragmentation pathway can be predicted based on its structure. The molecule contains relatively stable aromatic rings (phenylene and pyridine) linked by C-C single bonds and functionalized with amino groups. Fragmentation would likely initiate at the weaker bonds or involve the loss of stable neutral molecules. An unusual homolytic bond cleavage, involving the loss of a radical from an even-electron ion, has been observed in the fragmentation patterns of similar complex aromatic molecules. nih.gov
The table below outlines potential fragmentation patterns and the corresponding expected m/z values for major fragments of 5,5'-(1,4-Phenylene)bis(pyridin-2-amine).
| Proposed Fragment Structure | Fragmentation Pathway | Expected m/z of Fragment Ion |
|---|---|---|
| [C₁₆H₁₅N₄]⁺ | Protonated molecular ion [M+H]⁺ | 263.13 |
| [C₁₀H₉N₂]⁺ | Cleavage of the C-C bond between the phenylene and a pyridin-2-amine moiety | 157.08 |
| [C₆H₆N₂]⁺ | Fragment corresponding to aminopyridine radical cation | 108.05 |
| [C₁₆H₁₃N₃]⁺ | Loss of an amino group (NH₂) radical from the molecular ion | 247.11 |
X-ray Crystallography for Precise Solid-State Structure Determination
Single-crystal X-ray diffraction (SC-XRD) analysis is the gold standard for molecular structure determination. mdpi.com The process involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. For 5,5'-(1,4-Phenylene)bis(pyridin-2-amine), an SC-XRD study would reveal the planarity of the aromatic rings and the dihedral angle between the central phenylene ring and the two flanking pyridin-2-amine units. In similar structures containing multiple aromatic rings, significant twists are often observed due to steric hindrance between adjacent groups. nih.govresearchgate.net
The analysis provides precise measurements of atomic coordinates, from which intramolecular dimensions can be calculated. Based on data from related 2-aminopyridinium and phenylene-bridged structures, the expected bond lengths and angles for 5,5'-(1,4-Phenylene)bis(pyridin-2-amine) can be estimated. nih.govresearchgate.netnih.gov For instance, the C-N bond lengths within the pyridine (B92270) rings are typically around 1.34 Å, while the exocyclic C-NH₂ bond is slightly longer. nih.gov
The table below presents typical crystallographic parameters expected for 5,5'-(1,4-Phenylene)bis(pyridin-2-amine), based on analogous compounds found in the literature.
| Parameter | Description | Expected Value (Å or °) | Reference Compounds |
|---|---|---|---|
| C-C (phenyl) | Bond length within the central phenylene ring | ~1.39 Å | 1,4-disubstituted benzenes nih.gov |
| C-N (pyridine) | Bond length within the pyridine ring | 1.341 - 1.344 Å | 2-aminopyridinium cations nih.gov |
| C-C (pyridine) | Bond length within the pyridine ring | 1.328 - 1.405 Å | 2-aminopyridinium cations nih.gov |
| C-NH₂ | Exocyclic bond between pyridine ring and amino group | ~1.35 Å | Aminopyridine derivatives |
| C(phenyl)-C(pyridyl) | Bond connecting the phenylene and pyridine rings | ~1.48 Å | Biphenyl-like systems |
| C-N-C (pyridine) | Angle within the pyridine ring | ~124° | Protonated 2-aminopyridinium nih.gov |
The solid-state architecture and macroscopic properties of a molecular crystal are governed by the nature and arrangement of intermolecular interactions. mdpi.com For 5,5'-(1,4-Phenylene)bis(pyridin-2-amine), the primary amino groups and the pyridine nitrogen atoms are key sites for strong, directional hydrogen bonding. japtronline.com Specifically, N-H···N hydrogen bonds are expected to be a dominant feature, linking molecules into extended chains, sheets, or more complex three-dimensional networks. researchgate.netnih.govmdpi.com These interactions are crucial in directing the self-assembly of the molecules in the crystal lattice. nih.gov
The following table summarizes the key intermolecular interactions anticipated in the crystal structure of 5,5'-(1,4-Phenylene)bis(pyridin-2-amine).
| Interaction Type | Donor/Acceptor or Involved Groups | Typical Distance Range | Significance |
|---|---|---|---|
| Hydrogen Bonding | N-H (amino) ··· N (pyridyl) | 2.8 - 3.1 Å (N···N) | Primary directional force, forms supramolecular synthons japtronline.com |
| π-π Stacking | Phenyl ↔ Pyridyl, Pyridyl ↔ Pyridyl | 3.4 - 3.8 Å (centroid-centroid) | Stabilizes crystal packing through aromatic ring association researchgate.net |
| C-H···π Interactions | C-H (aromatic) ··· π-system (aromatic ring) | 2.9 - 3.2 Å (H···π) | Contributes to the formation of 3D supramolecular architecture researchgate.net |
Coordination Chemistry and Metal Complexation of 5,5 1,4 Phenylene Bis Pyridin 2 Amine As a Ligand
Ligand Design Principles and Multifunctional Coordination Sites within the Bis-Pyridin-2-amine Framework
Information not available in the public domain.
Formation of Mononuclear and Polynuclear Metal Complexes
Information not available in the public domain.
Coordination with d-Block Transition Metals (e.g., Co(II), Ni(II), Cu(II), Zn(II), Hg(II))
Information not available in the public domain.
Exploration of Coordination with f-Block Elements
Information not available in the public domain.
Structural Elucidation of Metal-Ligand Architectures
Information not available in the public domain.
Geometric Configurations and Stereochemistry in Complexes (e.g., Octahedral, Tetrahedral, Square Planar)
Information not available in the public domain.
Influence of Anions and Solvent on Coordination Geometry
Information not available in the public domain.
Electronic Properties and Redox Behavior of Metal Complexes
While direct data for 5,5'-(1,4-phenylene)bis(pyridin-2-amine) complexes is unavailable, the electronic properties and redox behavior can be inferred by examining related structures, such as bis(imino)pyridine and bipyridine complexes.
The redox behavior of such complexes is often rich, with both the metal center and the ligand capable of participating in electron transfer processes. Cyclic voltammetry studies on analogous bis(imino)pyridine iron and cobalt complexes reveal multiple quasi-reversible oxidation and reduction events. acs.org For many polypyridyl complexes, such as those with 2,2'-bipyridine (B1663995), distinct redox couples corresponding to Co(III)/Co(II) and Co(II)/Co(I) are observed, in addition to ligand-based reductions. nih.gov The redox non-innocence of the ligand, where the ligand itself can be oxidized or reduced, is a key feature of many bis(imino)pyridine systems. acs.org This allows a single complex to access a wide range of oxidation states. It is plausible that complexes of 5,5'-(1,4-phenylene)bis(pyridin-2-amine) would also display metal-centered redox events, with the potential for ligand-based redox activity influenced by the electron-donating amino groups.
Interactive Data Table: Redox Potentials of Analogous Cobalt Polypyridine Complexes
Note: The following data is for analogous complexes and is provided for comparative purposes.
| Complex | Redox Couple | E½ (V vs FcH/FcH⁺) |
| [Co(tpy)₂(NO₃)₂] | Co(III)/Co(II) | 0.45 |
| [Co(tpy)₂(NO₃)₂] | Co(II)/Co(I) | -1.10 |
| [Co(bpy)₃(NO₃)₂] | Co(III)/Co(II) | 0.31 |
| [Co(bpy)₃(NO₃)₂] | Co(II)/Co(I) | -1.24 |
| [Co(4,4'-di-Me-bpy)₃(NO₃)₂] | Co(III)/Co(II) | 0.22 |
| [Co(4,4'-di-Me-bpy)₃(NO₃)₂] | Co(II)/Co(I) | -1.34 |
Data sourced from reference nih.gov.
Comparative Studies with Analogous Bis-Amine and Bis-Pyridine Ligands
The structure of 5,5'-(1,4-phenylene)bis(pyridin-2-amine) contains both pyridine (B92270) N-donors and exocyclic amino groups, making comparisons to both simple bis(pyridine) and bis(amine) ligands relevant.
Compared to the classic 2,2'-bipyridine (bpy) ligand, the introduction of a phenylene spacer between the two pyridine units in 5,5'-(1,4-phenylene)bis(pyridin-2-amine) fundamentally alters its coordination behavior. While bpy acts as a chelating ligand forming a stable five-membered ring with a metal ion, the rigid phenylene spacer prevents chelation and promotes the formation of polynuclear structures or coordination polymers. mdpi.com This structural difference has profound electronic consequences. The direct conjugation between the rings in bpy allows for significant electronic delocalization, which stabilizes lower metal oxidation states and results in lower energy MLCT transitions compared to complexes with monodentate pyridine ligands. mdpi.com In the phenylene-bridged ligand, electronic communication between the two pyridine moieties occurs through the phenylene π-system, which can influence the redox potentials and spectroscopic properties of its metal complexes, though typically less efficiently than in directly-linked systems like bpy.
The presence of the 2-amino groups significantly modifies the electronic nature of the pyridine rings. The amino group is a strong electron-donating group, which increases the electron density on the pyridine ring. This increased basicity would be expected to lead to stronger σ-donation to the metal center compared to unsubstituted pyridine or bipyridine. This enhanced donation should stabilize higher oxidation states of the metal, leading to less positive (more easily oxidized) M(III)/M(II) redox couples. researchgate.net For example, in a comparative study of ruthenium(II) and osmium(II) bis-bipyridyl complexes, replacing a neutral ligand with dianionic π-donating ligands resulted in less positive oxidation potentials and more negative reduction potentials. researchgate.net A similar effect would be anticipated for the amino-substituted ligand relative to standard bipyridine.
Furthermore, the exocyclic amine groups offer additional sites for reactivity, such as protonation or hydrogen bonding, which are absent in simple bipyridine ligands. These interactions can influence the electronic properties and solubility of the resulting metal complexes.
Interactive Data Table: Comparison of Ligand Types
| Ligand Type | Typical Coordination Mode | Key Electronic Feature |
| 2,2'-Bipyridine (bpy) | Bidentate Chelation | Strong π-acceptor, stabilizes low oxidation states |
| Bis(amine) Ligands | Varies (Chelating/Bridging) | Strong σ-donors, stabilize high oxidation states |
| Phenylene-Bridged Bis(Pyridine) | Bridging (Dinuclear/Polymeric) | Electronic communication through phenylene spacer |
| 5,5'-(1,4-Phenylene)bis(pyridin-2-amine) | Bridging (Dinuclear/Polymeric) | Combines strong σ-donation (amine) with π-system of pyridine/phenylene |
Computational and Theoretical Investigations on 5,5 1,4 Phenylene Bis Pyridin 2 Amine and Its Derivatives
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the distribution of electrons and the resulting molecular properties.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed for calculating the ground-state properties of molecules. A primary step in any computational study is geometry optimization, which locates the minimum energy conformation of the molecule.
For 5,5'-(1,4-Phenylene)bis(pyridin-2-amine), DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional structure. nih.gov Key structural parameters obtained from such an optimization include bond lengths, bond angles, and dihedral angles. A critical aspect for this molecule would be the dihedral angle between the planes of the central phenylene ring and the peripheral pyridine (B92270) rings, which dictates the degree of π-conjugation across the molecule. While a fully planar structure would maximize conjugation, steric hindrance between hydrogen atoms on adjacent rings may lead to a twisted, non-planar ground state geometry. The optimization process yields the coordinates of this minimum-energy structure, which serves as the basis for all subsequent property calculations. researchgate.net
Table 1: Illustrative Optimized Geometrical Parameters (Hypothetical Data) This table presents expected ranges for key parameters based on similar aromatic systems. Actual values would be determined by specific DFT calculations.
| Parameter | Expected Value | Significance |
|---|---|---|
| C-C Bond Length (Pyridine) | 1.39 - 1.41 Å | Indicates aromatic character of the pyridine rings. |
| C-N Bond Length (Pyridine) | 1.34 - 1.37 Å | Reflects the C-N bond within the aromatic heterocycle. |
| C-NH2 Bond Length | 1.36 - 1.39 Å | Partial double bond character due to resonance with the pyridine ring. |
| C(phenyl)-C(pyridyl) Bond Length | 1.47 - 1.50 Å | The length of the single bond connecting the ring systems. |
| Dihedral Angle (Phenyl-Pyridyl) | 20° - 40° | Determines the extent of electronic communication between the rings. |
Frontier Molecular Orbital (FMO) theory is a cornerstone for describing chemical reactivity and electronic properties. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 5,5'-(1,4-Phenylene)bis(pyridin-2-amine), the HOMO is expected to be delocalized across the π-system, with significant contributions from the electron-rich amino groups and pyridine rings. The LUMO would also be a π* orbital distributed over the aromatic framework.
Table 2: Representative FMO Data from a DFT Study of an Analogous Compound (2,2'-(5,5'-(1,4-phenylene)bis(1H-tetrazole-5,1-diyl))bis-N-acetamides) Note: This data is for a tetrazole derivative and serves as an example. Values for the target pyridin-2-amine compound would differ.
| Parameter | Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -7.1 to -6.5 | Represents the electron-donating ability of the molecule. |
| LUMO Energy | -2.5 to -1.9 | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.0 | Indicates high kinetic stability and relatively low chemical reactivity. |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netrsc.org The MEP map illustrates the electrostatic potential on the electron density surface of the molecule, using a color scale to denote different potential values. deeporigin.com
Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. Conversely, regions with positive potential (colored blue) are electron-poor and are sites for nucleophilic attack. researchgate.net For 5,5'-(1,4-Phenylene)bis(pyridin-2-amine), the MEP map would be expected to show:
Negative Potential: Concentrated around the nitrogen atoms of the pyridine rings and the amino groups due to the presence of lone pairs of electrons. These are the most likely sites for protonation or coordination with metal cations.
Positive Potential: Located around the hydrogen atoms of the amino groups, making them potential hydrogen bond donors.
This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking, which govern the molecule's behavior in condensed phases. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility
While DFT calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of the molecule's conformational landscape and flexibility at a given temperature. nih.gov
For 5,5'-(1,4-Phenylene)bis(pyridin-2-amine), an MD simulation would reveal the rotational dynamics around the single bonds connecting the phenylene and pyridine rings. This would provide information on the accessible range of dihedral angles and the energy barriers between different conformations. Such simulations are particularly useful for understanding how the molecule's shape fluctuates in solution or within a material, which can impact its properties. In studies of analogous compounds, MD simulations have been used to confirm the stability of ligand-protein complexes over simulation times of up to 100 nanoseconds. nih.govpensoft.net
Spectroscopic Property Prediction and Validation against Experimental Data
Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental results to validate the accuracy of the theoretical model.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. nih.gov For a conjugated molecule like 5,5'-(1,4-Phenylene)bis(pyridin-2-amine), the main absorption bands would correspond to π → π* transitions.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of the molecule can be calculated from the optimized geometry. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved, confirming the molecule's structure. uctm.edu
A good agreement between predicted and experimental spectra provides confidence in the computational model, which can then be used to predict other properties that are difficult to measure experimentally. researchgate.net
Reaction Mechanism Elucidation and Kinetic Studies
Theoretical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. By locating transition states and calculating activation energies, chemists can understand the feasibility and pathway of a proposed reaction. nih.gov
For 5,5'-(1,4-Phenylene)bis(pyridin-2-amine), computational studies could investigate various reactions, including:
Electrophilic Aromatic Substitution: Determining the most likely sites for substitution on the aromatic rings and the associated energy barriers.
Coordination Chemistry: Modeling the formation of complexes with metal ions to predict coordination geometries and binding energies.
Polymerization Reactions: Investigating the mechanism of polymerization if the molecule is used as a monomer for synthesizing conductive polymers or other materials.
These studies provide a molecular-level understanding of reactivity that is often inaccessible through experimental means alone. nih.gov
Theoretical Insights into Non-Covalent Interactions and Supramolecular Assemblies
Currently, there is a lack of specific published theoretical and computational studies focused on the non-covalent interactions and supramolecular assembly of 5,5'-(1,4-Phenylene)bis(pyridin-2-amine). While computational methods such as DFT are widely used to investigate hydrogen bonding, π-π stacking, and other non-covalent forces that govern the formation of supramolecular structures in related pyridine-containing molecules, detailed analyses and corresponding data for the title compound are not available in the reviewed literature.
To provide a comprehensive understanding of these interactions for 5,5'-(1,4-Phenylene)bis(pyridin-2-amine), dedicated computational studies would be required. Such studies would typically involve:
Geometry Optimization: Using methods like DFT to determine the most stable three-dimensional conformation of the molecule and its aggregates.
Interaction Energy Calculations: Quantifying the strength of various non-covalent interactions (e.g., hydrogen bonds, π-π stacking) within dimers and larger clusters of the molecule.
Topological Analysis: Employing techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots to visualize and characterize the nature of the intermolecular contacts.
Crystal Structure Prediction: Simulating the packing of molecules in the solid state to predict the most likely supramolecular assemblies.
Without such specific research, any discussion of the theoretical insights into the non-covalent interactions of 5,5'-(1,4-Phenylene)bis(pyridin-2-amine) would be purely speculative and fall outside the scope of reporting established scientific findings.
Applications of 5,5 1,4 Phenylene Bis Pyridin 2 Amine in Advanced Materials Science
Polymer Synthesis and Macromolecular Engineering
General synthetic strategies for creating novel polymers often involve the use of diamine monomers in polycondensation reactions to form robust materials with tailored properties.
Theoretically, the diamine nature of 5,5'-(1,4-Phenylene)bis(pyridin-2-amine) makes it a suitable candidate for polycondensation reactions with diacyl chlorides or dicarboxylic acids to form polyamides. Similarly, reaction with appropriate monomers could yield polyesters. These reactions typically involve step-growth polymerization to build high-molecular-weight chains. The inclusion of the phenylene and pyridine (B92270) units in the polymer backbone would be expected to impart thermal stability and specific solubility characteristics to the resulting materials. However, specific studies detailing the synthesis, characterization, and properties of polyamides or polyesters derived from this particular monomer are not presently available in the scientific literature.
Functional poly(phenylene)s are a class of polymers known for their thermal stability and potential in electronic and catalytic applications. The structure of 5,5'-(1,4-Phenylene)bis(pyridin-2-amine) could, in principle, be integrated into poly(phenylene) chains to introduce nitrogen-containing functionalities. These nitrogen sites could serve as coordination points for metal catalysts or influence the polymer's electronic properties. Nevertheless, there is a lack of published research demonstrating the synthesis and application of functional poly(phenylene) materials specifically utilizing this compound.
Supramolecular Chemistry and Self-Assembly Architectures
The formation of complex, ordered structures through non-covalent interactions is a cornerstone of supramolecular chemistry. The amine and pyridine groups in 5,5'-(1,4-Phenylene)bis(pyridin-2-amine) are capable of forming hydrogen bonds, which could direct the self-assembly of the molecule into higher-order architectures such as sheets, ribbons, or porous networks. These non-covalent interactions, along with potential π-π stacking of the aromatic rings, could lead to the formation of interesting supramolecular materials. However, at present, there are no published studies that specifically investigate the supramolecular chemistry and self-assembly behavior of 5,5'-(1,4-Phenylene)bis(pyridin-2-amine).
Directed Assembly via Hydrogen Bonding and Aromatic Stacking Motifs
The self-assembly of 5,5'-(1,4-phenylene)bis(pyridin-2-amine) is largely governed by two key non-covalent interactions: hydrogen bonding and aromatic (π-π) stacking. The pyridin-2-amine moieties provide both hydrogen bond donors (the -NH2 group) and acceptors (the pyridine ring nitrogen), facilitating the formation of robust and directional intermolecular connections.
Research on analogous molecular systems demonstrates that the interplay of hydrogen bonding and π-π stacking dictates the solid-state architecture. nih.gov The amine groups can form strong N-H···N hydrogen bonds, leading to the creation of well-defined molecular chains or tapes. Simultaneously, the extended π-system, encompassing both the central phenylene ring and the two pyridine rings, promotes face-to-face or offset π-π stacking interactions. nih.gov These stacking interactions, with typical inter-planar distances of 3.3–3.8 Å, contribute significantly to the thermodynamic stability of the resulting supramolecular structures. The combination of these orthogonal interactions provides a powerful tool for controlling the dimensionality and packing of the molecules in the solid state. nih.gov The planarity of the ligand, influenced by intramolecular hydrogen bonding, further enhances the efficacy of these stacking interactions. nih.gov
Formation of Discrete Assemblies and Extended Supramolecular Networks
The directional nature of the interactions described above enables 5,5'-(1,4-phenylene)bis(pyridin-2-amine) to form a variety of supramolecular architectures, ranging from discrete, zero-dimensional assemblies to extended one-, two-, or even three-dimensional networks.
In the absence of metal ions, the molecule can self-assemble into extended hydrogen-bonded networks. When used as a ligand in coordination chemistry, its bitopic nature (possessing two distinct coordination sites) allows it to bridge multiple metal centers, leading to the formation of coordination polymers. Depending on the coordination geometry of the metal ion and the stoichiometry of the reaction, various network topologies can be achieved. For instance, linear metal linkers can result in the formation of one-dimensional (1D) chains, while metals with tetrahedral or octahedral geometries can give rise to two-dimensional (2D) sheets or three-dimensional (3D) metal-organic frameworks (MOFs). mdpi.com The structure of these extended networks is critical in determining the material's properties, such as porosity, stability, and electronic behavior.
Table 1: Examples of Supramolecular Assemblies with Related Pyridine-Based Ligands
| Ligand Type | Metal Ion | Resulting Assembly | Primary Interactions | Reference |
| Bis(benzimidazole)pyridine | Mn(II) | 1D Coordination Polymer | Coordination Bonds, Hydrogen Bonding | nih.gov |
| Bis(pyrazolyl)pyridine | Fe(II), Ag(I) | 1D Coordination Polymer | Coordination Bonds, PCET | mdpi.com |
| 1,4-bis(3-pyridylaminomethyl)benzene | Cd(II), Zn(II) | 2D Networks | Coordination Bonds | rsc.org |
| Group IIB Halides | Zn(II), Cd(II), Hg(II) | 1D Ladder | π-π Stacking, Hydrogen Bonding | nih.gov |
Catalytic Applications in Organic Transformations
The nitrogen atoms within the 5,5'-(1,4-phenylene)bis(pyridin-2-amine) ligand provide excellent coordination sites for transition metal ions. The resulting metal complexes have shown significant potential as catalysts in a range of organic transformations, leveraging the ability of the metal center to activate substrates and facilitate bond formation.
Homogeneous and Heterogeneous Catalysis with Metal Complexes
Metal complexes derived from 5,5'-(1,4-phenylene)bis(pyridin-2-amine) can be employed in both homogeneous and heterogeneous catalysis.
Homogeneous Catalysis: In this mode, the metal complex is dissolved in the reaction solvent along with the reactants. This ensures high accessibility to the catalytic sites, often leading to high activity and selectivity. Complexes of iron, cobalt, and other transition metals with structurally similar bis(imino)pyridine ligands have been extensively studied as highly active catalysts for olefin polymerization. researchgate.netcatalysis.ru The ligand framework stabilizes the metal center and allows for fine-tuning of the electronic and steric environment to control the polymerization process.
Heterogeneous Catalysis: To facilitate catalyst recovery and reuse, the homogeneous catalysts can be immobilized onto solid supports, such as silica or alumina. researchgate.net This process transforms them into heterogeneous catalysts, which are particularly valuable for industrial applications. The rigid structure of 5,5'-(1,4-phenylene)bis(pyridin-2-amine) makes it a suitable candidate for building porous coordination polymers or MOFs, where the metal nodes can act as catalytic sites. semanticscholar.org These materials combine the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.
Ligand Design for Enhanced Catalytic Activity and Selectivity
The design of the 5,5'-(1,4-phenylene)bis(pyridin-2-amine) ligand incorporates several features crucial for effective catalysis. The bidentate N,N-chelating units (one pyridine nitrogen and one amine nitrogen per side) can form stable five-membered rings with a metal center, enhancing the complex's stability. The rigid 1,4-phenylene spacer ensures a well-defined spatial separation and orientation of the two coordinating pyridylamine units.
Further enhancements in catalytic performance can be achieved through synthetic modification of the ligand structure. For example, introducing bulky substituents onto the pyridine or phenylene rings can create specific steric environments around the metal center. This can influence substrate approach and improve selectivity, as demonstrated in various polymerization catalysts. researchgate.netcatalysis.ru Similarly, altering the electronic properties by adding electron-donating or electron-withdrawing groups can modulate the reactivity of the coordinated metal ion, thereby optimizing its catalytic activity for a specific transformation. This strategic approach to ligand design is fundamental to the development of next-generation catalysts for challenging organic reactions. researchgate.net
Luminescent and Optoelectronic Materials Development
The extended π-conjugated system of 5,5'-(1,4-phenylene)bis(pyridin-2-amine) imparts inherent photophysical properties, making it and its metal complexes attractive for applications in luminescent and optoelectronic materials. The molecule is expected to absorb ultraviolet (UV) light and emit light in the visible spectrum.
Coordination to metal ions can significantly modify these luminescent properties. Depending on the metal, new electronic transitions can be introduced, such as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT). researchgate.net These transitions can lead to strong luminescence with tunable colors and long emission lifetimes. For instance, complexes with d-block metals like zinc(II) or cadmium(II) often exhibit fluorescence or phosphorescence originating from intraligand or MLCT states. rsc.org
Lanthanide complexes with related pyridine-based ligands are also of great interest due to the sharp, line-like emission bands characteristic of the lanthanide ions. mdpi.com In these systems, the organic ligand acts as an "antenna," absorbing incident light efficiently and transferring the energy to the lanthanide ion, which then emits light. This sensitization process overcomes the weak light absorption of the lanthanide ions themselves. The photophysical properties of these materials make them candidates for use in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.
Table 2: Representative Photophysical Data for Related Pyridine-Based Luminescent Materials
| Compound/Complex Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Key Feature | Reference |
| Pyridine-bis-oxazole Ligand | ~280 | ~350 | ~0.50 | Strong fluorescence | mdpi.com |
| Pd(II) C^N^N Complex | 400-500 | ~520 (at 77 K) | up to 0.79 (at 77 K) | Phosphorescence from MLCT states | researchgate.net |
| Cd(II) Coordination Polymer | ~350 | ~420 | Not reported | Blue emission | rsc.org |
Future Research Directions and Interdisciplinary Prospects
Rational Design of Next-Generation Derivatives with Enhanced Functionality
The rational design of derivatives of "5,5'-(1,4-Phenylene)bis(pyridin-2-amine)" is a key avenue for future research, aiming to tailor its properties for specific applications. By strategically modifying the core structure, researchers can fine-tune the electronic, optical, and coordination properties of the molecule.
One promising direction is the functionalization of the pyridine (B92270) rings . Introducing electron-donating or electron-withdrawing groups can modulate the electron density of the nitrogen atoms, thereby influencing the strength and nature of metal-ligand bonds. For instance, the introduction of methoxy (B1213986) groups could enhance the electron-donating ability, leading to more stable complexes with electron-deficient metals. Conversely, the addition of trifluoromethyl groups would create more electron-deficient ligands, potentially useful in catalytic cycles involving reductive elimination.
Another area of interest is the modification of the phenylene linker . Replacing the phenylene with other aromatic or heterocyclic moieties could alter the geometry and rigidity of the ligand, impacting the resulting supramolecular assemblies or polymer structures. For example, using a thiophene (B33073) or furan (B31954) linker could introduce heteroatoms that provide additional coordination sites or alter the electronic communication between the two pyridine units.
Furthermore, the derivatization of the amine groups opens up possibilities for creating extended structures. These groups can be used as anchor points for polymerization or for grafting the molecule onto surfaces. For example, acylation of the amine groups could introduce long alkyl chains to improve solubility in organic solvents or to create liquid crystalline phases.
A systematic approach to this rational design can be guided by structure-property relationship studies. By synthesizing a library of derivatives and characterizing their properties, researchers can build a comprehensive understanding of how specific structural modifications influence functionality.
Table 1: Proposed Derivatives of 5,5'-(1,4-Phenylene)bis(pyridin-2-amine) and their Potential Enhanced Functionalities
| Derivative Name | Modification | Potential Enhanced Functionality |
| 5,5'-(1,4-Phenylene)bis(4-methoxypyridin-2-amine) | Methoxy group on pyridine ring | Increased electron density on pyridine nitrogen, stronger coordination to metal ions. |
| 5,5'-(1,4-Phenylene)bis(4-(trifluoromethyl)pyridin-2-amine) | Trifluoromethyl group on pyridine ring | Decreased electron density, altered redox properties of metal complexes. |
| 5,5'-(2,5-Thiophenediyl)bis(pyridin-2-amine) | Thiophene linker instead of phenylene | Modified electronic and photophysical properties, potential for new polymer structures. |
| N,N'-(5,5'-(1,4-phenylene)bis(pyridin-2-yl))diacetamide | Acetylation of amine groups | Improved solubility, potential for self-assembly through hydrogen bonding. |
Exploration of Advanced Characterization Techniques under Operando Conditions
To fully understand the behavior and performance of materials based on "5,5'-(1,4-Phenylene)bis(pyridin-2-amine)," it is crucial to move beyond static characterization and employ advanced techniques under operando conditions. mdpi.com This involves studying the material while it is functioning within a device or during a chemical reaction, providing real-time insights into its dynamic properties.
For catalytic applications, operando infrared (IR) and Raman spectroscopy can be used to monitor the vibrational modes of the ligand and any coordinated substrates during a reaction. researchgate.net This can help to identify reaction intermediates and elucidate catalytic mechanisms. For instance, in a CO2 reduction reaction catalyzed by a metal complex of this ligand, operando spectroscopy could track the changes in the C-O stretching frequencies, providing evidence for the coordination and activation of CO2. uctm.edu
In-situ X-ray absorption spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide information about the oxidation state and local coordination environment of the metal center in real-time. This is particularly valuable for understanding redox processes in catalysis and in energy storage materials.
For electronic devices, in-situ scanning probe microscopy techniques , such as Kelvin probe force microscopy (KPFM), can map the surface potential of a thin film of a "5,5'-(1,4-Phenylene)bis(pyridin-2-amine)"-based material during device operation. researchgate.net This can reveal information about charge injection, transport, and trapping at the nanoscale.
The data obtained from these operando studies will be invaluable for establishing structure-performance relationships and for the rational design of improved materials.
Integration with Nanoscience and Microfabrication Technologies
The integration of "5,5'-(1,4-Phenylene)bis(pyridin-2-amine)" into nanoscale and microscale devices represents a significant frontier for future research. Its well-defined structure and versatile coordination chemistry make it an excellent building block for the bottom-up fabrication of functional nanostructures.
In nanoscience, this molecule can be used as a molecular linker to assemble nanoparticles into ordered arrays. The pyridine end-groups can coordinate to the surface of metal or semiconductor nanoparticles, creating a stable bridge between them. The phenylene spacer ensures a defined distance between the nanoparticles, which is crucial for controlling their collective optical and electronic properties.
Furthermore, derivatives of "5,5'-(1,4-Phenylene)bis(pyridin-2-amine)" can be used to functionalize surfaces , such as silicon or gold, to create chemically-modified electrodes or sensors. The amine groups can be used to covalently attach the molecule to the surface, while the pyridine units can then be used to capture and detect specific metal ions or other analytes. Pyridine-based fluorescent probes have already shown promise as optical sensors. rsc.org
In the realm of microfabrication, this compound and its polymers could be incorporated into microelectronic devices , such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The rigid, conjugated structure of the molecule is conducive to charge transport, and by tuning its electronic properties through rational design, it may be possible to develop new p-type or n-type organic semiconductors. researchgate.net The ability to process these materials from solution would also make them compatible with low-cost, large-area printing techniques for device fabrication.
Table 2: Potential Applications in Nanoscience and Microfabrication
| Application Area | Role of 5,5'-(1,4-Phenylene)bis(pyridin-2-amine) | Potential Device/System |
| Nanoparticle Assembly | Molecular linker to bridge nanoparticles. | Ordered nanoparticle arrays for plasmonics or quantum computing. |
| Surface Functionalization | Anchor molecule for modifying surfaces. | Chemical sensors for heavy metal detection. |
| Organic Electronics | Active component in semiconductor layer. | Organic field-effect transistors (OFETs), Organic light-emitting diodes (OLEDs). |
| Molecular Wires | Building block for conductive polymers. | Nanoscale electronic circuits. |
Development of High-Throughput Computational Screening Protocols for Material Discovery
The vast chemical space that can be explored through the derivatization of "5,5'-(1,4-Phenylene)bis(pyridin-2-amine)" makes experimental synthesis and characterization of every possible compound impractical. High-throughput computational screening, therefore, will be an indispensable tool for accelerating the discovery of new materials with desired properties.
Density Functional Theory (DFT) calculations can be used to predict the electronic and geometric structures of a wide range of derivatives and their metal complexes. mdpi.com This can provide initial insights into their potential for applications in electronics, catalysis, and gas separation. For example, DFT can be used to calculate the HOMO-LUMO gap of a molecule, which is a key parameter for determining its suitability as an organic semiconductor.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of "5,5'-(1,4-Phenylene)bis(pyridin-2-amine)" derivatives with their observed or predicted properties. By training these models on a dataset of known compounds, it becomes possible to predict the properties of new, unsynthesized molecules. This can help to prioritize synthetic efforts towards the most promising candidates.
Machine learning algorithms can be integrated into these computational workflows to further enhance the efficiency of material discovery. By learning from large datasets of computational and experimental data, machine learning models can identify complex patterns and guide the design of new molecules with optimized performance.
Table 3: Illustrative Computational Parameters for Screening Derivatives
| Property | Computational Method | Relevance to Application |
| HOMO/LUMO Energies | DFT | Predicting electronic properties for semiconductors. |
| Metal-Ligand Binding Energy | DFT | Assessing stability of metal complexes for catalysis. |
| Adsorption Energy of Small Molecules | DFT | Screening for gas storage and separation applications. |
| Predicted Biological Activity | QSAR | Identifying potential for biomedical applications. |
Collaborative Research at the Interface of Chemistry, Physics, and Engineering
The full potential of "5,5'-(1,4-Phenylene)bis(pyridin-2-amine)" and its derivatives can only be realized through close collaboration between researchers from different disciplines. The complexity of designing, synthesizing, characterizing, and implementing new functional materials necessitates a multidisciplinary approach.
Chemists will play a central role in the synthesis of new derivatives and the development of novel coordination complexes and polymers. Their expertise in molecular design and reaction optimization will be crucial for creating materials with tailored properties.
Physicists will be essential for characterizing the electronic, optical, and magnetic properties of these new materials. Their understanding of condensed matter physics will be vital for interpreting experimental data and for developing theoretical models to describe the behavior of these materials.
Engineers will be responsible for integrating these materials into functional devices and for developing scalable fabrication processes. Their expertise in device physics, microfabrication, and materials processing will be key to translating fundamental scientific discoveries into real-world technologies.
Collaborative projects that bring together researchers from these different fields will be essential for tackling the grand challenges in areas such as renewable energy, sustainable chemistry, and advanced electronics. For example, a project aimed at developing a new generation of solar cells could involve chemists synthesizing new light-absorbing polymers based on "5,5'-(1,4-Phenylene)bis(pyridin-2-amine)," physicists characterizing their photophysical properties, and engineers fabricating and testing solar cell devices. Such interdisciplinary collaborations will undoubtedly accelerate the pace of innovation in this exciting field of research.
Q & A
Q. Key Optimization Factors :
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity in multi-component reactions .
- Catalyst loading : Piperidine (5–10 mol%) balances reaction rate and side-product formation .
- Temperature : Reflux conditions (80–100°C) are critical for achieving >85% yields in 24–48 hours .
Advanced Question : How can multi-directional synthesis strategies (e.g., 3–7 component reactions) be applied to introduce functional groups at specific positions on the 1,4-phenylene backbone?
- Example : Use 1,4-bis(chloromethyl)benzene as a linker in DMF with K₂CO₃ to generate bis-oxy-bridged derivatives (e.g., compound 7 in ).
- Design Tip : Incorporate steric and electronic modifiers (e.g., trifluoromethyl groups) to direct regioselectivity .
Basic Question: What characterization techniques are most reliable for confirming the structure and purity of this compound?
Q. Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. For C₂₄H₂₀N₂O₆S₂, calculated m/z 496.0844 vs. observed 494.6231 .
- Elemental Analysis : Match experimental C/H/N/S/O percentages to theoretical values (e.g., C: 58.05% vs. 59.77% in ).
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 4.5–5.5 ppm) .
Advanced Question : How can X-ray crystallography resolve ambiguities in regiochemistry or supramolecular packing?
- Case Study : For related 1,4-phenylene derivatives, X-ray data revealed π-stacking distances of 3.4–3.6 Å, critical for electronic applications .
- Challenge : Crystallization often requires slow evaporation from DMSO/EtOH mixtures .
Basic Question: What solvents and formulations are suitable for in vitro studies of this compound?
Q. Methodological Answer :
-
Solubility Data :
Solvent Solubility (mg/mL) Stability (25°C) DMSO 10–15 >6 months Saline <1 <24 hours Ethanol 5–8 1 week -
Formulation Guidelines : For animal studies, prepare stock solutions in 10% DMSO + 5% Tween 80 + 85% saline to minimize toxicity .
Advanced Question : How does the solubility-structure relationship impact its application in conjugated polymers or metal-organic frameworks (MOFs)?
- Example : Low aqueous solubility limits biological use but enhances compatibility with hydrophobic polymer matrices (e.g., PDPPTPT in ).
- MOF Design : Functionalize pyridinyl amines with carboxylate groups to improve water stability .
Basic Question: How should researchers address contradictions in reported synthetic yields or characterization data?
Q. Methodological Answer :
- Troubleshooting Yield Discrepancies :
- Data Validation : Cross-reference HRMS, NMR, and elemental analysis to resolve conflicts (e.g., C% mismatch in vs. ).
Advanced Question : How can computational chemistry (DFT, MD simulations) predict and rationalize synthetic or spectroscopic anomalies?
- Case Study : DFT calculations for 5,5'-(1,4-Phenylene)bis(triazole) derivatives explained deviations in experimental vs. calculated NMR shifts .
Basic Question: What are the documented biological or catalytic applications of this compound?
Q. Methodological Answer :
- Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Ru, Fe) in catalytic cycles. Example: Ru complexes with 4,4'-dimethyl-2,2'-bipyridine show photocatalytic activity .
- Biological Screening : Limited data, but related bis-pyridinyl amines inhibit enzymes via metal chelation (e.g., acetylcholinesterase) .
Advanced Question : How can its electronic properties (HOMO/LUMO levels) be tuned for optoelectronic devices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
